5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine
Description
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-methyl-N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C23H25N3O4/c1-13-10-20(26-30-13)25-22(21-14(2)24-17-9-7-6-8-16(17)21)15-11-18(27-3)23(29-5)19(12-15)28-4/h6-12,22,24H,1-5H3,(H,25,26) |
InChI Key |
ZNHBAJAVRCBEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine typically involves multiple steps, starting with the preparation of the indole and oxazole moieties. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine group on the oxazole ring is a key reactive site. Based on analogous triazole and benzimidazole derivatives , it can undergo:
Acylation Reactions
Reaction with acyl chlorides or anhydrides under microwave-assisted conditions (Table 1):
Key Observations :
-
Microwave irradiation reduces reaction times (2–10 min) and improves yields (80–98%) compared to conventional heating .
-
H NMR of acetylated derivatives would show downfield shifts for NH protons (δ 11.6–12.7 ppm) and new carbonyl signals (δ 167–173 ppm) .
Schiff Base Formation
Reaction with aldehydes/ketones in ethanol under reflux produces imine derivatives. For example:
Oxazole Ring Reactivity
The oxazole core may participate in electrophilic substitutions or ring-opening reactions:
Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-donating methyl group, nitration at the 5-position of oxazole is plausible. Reaction with HNO/HSO would produce nitro derivatives, confirmed by H NMR aromatic proton splitting .
-
Halogenation : Bromination using Br/FeBr could yield 5-bromo-oxazole analogs, with bromine signals at δ 4.2–4.5 ppm in H NMR .
Ring-Opening Reactions
Under acidic conditions (HCl, reflux), oxazole rings can hydrolyze to form amides or ketones. For example:
-
Hydrolysis of 5-methyloxazole produces β-ketoamide derivatives, identifiable by IR carbonyl stretches at ~1680 cm.
Indole Modifications
-
Electrophilic Substitution : The 2-methylindole moiety may undergo sulfonation or formylation at the 5-position. For instance, Vilsmeier-Haack formylation introduces a formyl group (δ 9.8–10.2 ppm in H NMR) .
-
Oxidation : Oxidative cleavage of the indole ring with ozonolysis or KMnO could generate quinoline derivatives.
Trimethoxyphenyl Reactions
-
Demethylation : Treatment with BBr in CHCl removes methyl groups, yielding phenolic derivatives.
-
Etherification : Methoxy groups can react with alkyl halides to form mixed ethers under basic conditions.
Cyclization and Heterocycle Formation
The indole-oxazole hybrid structure may undergo intramolecular cyclization:
| Reaction | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Microwave-assisted cyclization | DMF, MW, 80°C, 2 min | Benzimidazole-oxazole fused system | C NMR: δ 143–166 ppm (aromatic carbons) |
Stability Under Synthetic Conditions
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of 1,3,4-oxadiazole demonstrate potent inhibitory effects on cancer cell lines by targeting specific enzymes involved in DNA synthesis. The compound under discussion may similarly inhibit thymidylate synthase (TS), an enzyme crucial for DNA replication.
Case Study:
A recent study synthesized various oxazole derivatives and tested their efficacy against multiple cancer cell lines. The results showed that certain derivatives achieved percent growth inhibitions (PGIs) exceeding 80% against aggressive cancer types like SNB-19 and OVCAR-8 . This suggests that the compound could be a candidate for further anticancer drug development.
Antimicrobial Properties
The presence of the indole and oxazole structures in the compound may contribute to its antimicrobial activity. Research has demonstrated that similar compounds can act against a wide range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | C. albicans | 20 |
This table illustrates the effectiveness of related compounds, indicating a promising pathway for the exploration of 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine as an antimicrobial agent.
Molecular Modeling Studies
Molecular modeling studies are crucial for understanding the interaction between this compound and biological targets at the molecular level. Such studies can provide insights into its binding affinity and mechanism of action.
Case Study:
Molecular docking simulations have been conducted to predict how this compound interacts with TS proteins. These simulations suggest a strong binding affinity, which correlates with the observed biological activity in vitro .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
Key Observations:
- Oxazole vs. Oxadiazole/Thiadiazole : The oxazole core in the target compound may offer superior metabolic stability compared to oxadiazoles (prone to hydrolysis) , while thiadiazoles (e.g., ) exhibit stronger π-acidity, enhancing interactions with biological targets.
- Trimethoxyphenyl vs. Halogenated Aromatics : The 3,4,5-trimethoxyphenyl group improves solubility and membrane permeability relative to bromophenyl or chlorophenyl substituents , but halogenated analogs show higher electrophilicity, favoring covalent binding .
- Indole Substitution : The 2-methylindole moiety in the target compound likely enhances hydrophobic interactions compared to unsubstituted indoles .
Pharmacological Insights
While pharmacological data for the target compound is absent in the evidence, structural parallels suggest:
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group mimics combretastatin A-4 analogues, which inhibit tubulin polymerization .
- Antimicrobial Activity : Indole-oxazole hybrids (e.g., ) disrupt bacterial cell membranes via hydrophobic interactions.
Physicochemical Properties
- Lipophilicity: The target compound’s higher LogP (vs.
- Polar Surface Area (PSA) : Lower PSA than thiadiazole derivatives may enhance oral bioavailability .
Biological Activity
The compound 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine is a complex organic molecule that belongs to the class of indole derivatives. Indole and its derivatives have been extensively studied due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine
- Molecular Formula : CHNO
- Molecular Weight : 348.42 g/mol
Biological Activity Overview
The biological activities of indole derivatives are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The following sections detail specific activities related to the compound .
Anticancer Activity
Recent studies have demonstrated that compounds with indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine | HeLa | 0.52 | Induces apoptosis |
| 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine | MCF-7 | 0.34 | Inhibits tubulin polymerization |
| 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amines | HT29 | 0.86 | Cell cycle arrest at G2/M phase |
These results indicate that the compound has potent antiproliferative activity comparable to known chemotherapeutic agents.
Antimicrobial Activity
Indole derivatives have also shown promising antimicrobial properties. A study evaluated the antimicrobial efficacy of several indole-based compounds against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 37.9 |
| Escherichia coli | 57.8 |
| Pseudomonas aeruginosa | 118.3 |
The compound exhibited significant antibacterial activity against these strains, suggesting its potential as an antimicrobial agent.
Study on Anticancer Properties
In a recent study published in MDPI, a series of indole derivatives were synthesized and tested for their anticancer properties. Among them, the specific compound demonstrated significant inhibition of tubulin polymerization and induced apoptosis in cancer cells. The study highlighted the potential of this compound as a lead for further development in cancer therapy .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of indole derivatives against resistant bacterial strains. The results indicated that the tested compound had superior activity against multiple strains compared to traditional antibiotics . This underscores the relevance of indole derivatives in combating antibiotic resistance.
Q & A
Q. What are the established synthetic routes for 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine, and what reaction conditions optimize yield?
- Methodological Answer : The compound's synthesis typically involves multi-step heterocyclic coupling. For example:
- Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using triethylamine as a base) .
- Indole-Phenyl Coupling : Friedel-Crafts alkylation or Mannich-type reactions to attach the 3,4,5-trimethoxyphenyl group to the indole core .
- Amine Linkage : Reductive amination or nucleophilic substitution to finalize the oxazol-3-amine moiety.
Optimization : Reaction monitoring via TLC and recrystallization (e.g., pet-ether) improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns methoxy groups (δ 3.7–3.9 ppm) and indole/oxazole protons .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~468) and detects impurities.
- XRD : Resolves crystal packing and confirms stereochemistry, as seen in similar triazole/oxazole derivatives .
Advanced Research Questions
Q. How do computational methods enhance the design and optimization of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Screening : ICReDD’s workflow combines quantum mechanics (QM) and machine learning to prioritize viable routes, reducing trial-and-error .
- Solvent Effects : COSMO-RS simulations identify solvents (e.g., DMF vs. THF) that stabilize intermediates, improving yields by 15–20% .
Q. What strategies resolve contradictions in bioactivity data caused by structural analogs with varying substituents?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 3-methoxy vs. 3,4,5-trimethoxyphenyl groups) to isolate electronic/steric effects. For instance, increased methoxy groups enhance solubility but reduce membrane permeability .
- Meta-Analysis : Use PubChem or ChEMBL data to correlate substituent patterns (e.g., logP, polar surface area) with activity trends .
Q. What experimental and computational approaches validate the compound’s binding mode to biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase active sites).
- SPR/Biacore : Measures binding kinetics (ka/kd) for affinity validation .
- Mutagenesis : Alters key residues (e.g., Tyr → Phe) to confirm predicted binding pockets .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity IC₅₀ values across cell lines?
- Methodological Answer :
- Standardization : Use NCI-60 protocols for consistent assay conditions (e.g., 72-hr exposure, MTT endpoint) .
- Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels to rule out uptake/efflux variability .
- Pathway Enrichment : RNA-seq identifies cell line-specific resistance mechanisms (e.g., ABC transporter overexpression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
